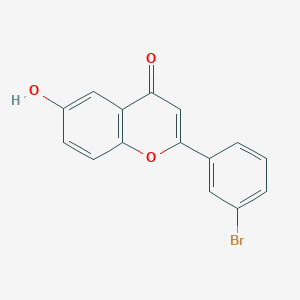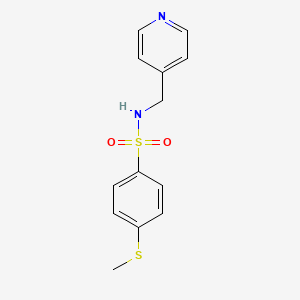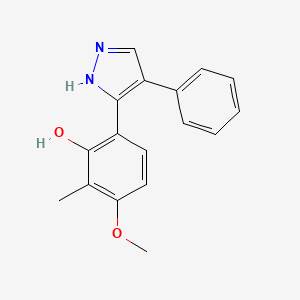![molecular formula C22H19N3O B5624046 2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B5624046.png)
2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of similar compounds, such as 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides, starts with transforming 2-(1H-Indol-3-yl)acetic acid in catalytic amounts of sulfuric acid and ethanol into ethyl 2-(1H-Indol-3-yl)acetate. This intermediate reacts with hydrazine monohydrate to form 2-(1H-Indol-3-yl)acetohydrazide, which then undergoes condensation with various substituted or unsubstituted aromatic aldehydes or acyl halides to yield a variety of hydrazide derivatives (Rubab et al., 2017).
Molecular Structure Analysis The molecular structure of related compounds, such as 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide, reveals a planar acetohydrazide group and a specific dihedral angle between the naphthylene system and the phenyl ring, suggesting a rigid and well-defined conformation that could be similar in our compound of interest (İnkaya et al., 2011).
Chemical Reactions and Properties The chemical reactivity of similar hydrazide compounds often involves nucleophilic attack due to the presence of the hydrazide group. This reactivity is exploited in various synthetic pathways, including the formation of Schiff bases through reaction with aldehydes, leading to a wide range of biological activities, as seen in compounds derived from similar synthetic routes (Mahmoud et al., 2017).
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15(17-11-10-16-6-2-3-7-18(16)12-17)24-25-22(26)13-19-14-23-21-9-5-4-8-20(19)21/h2-12,14,23H,13H2,1H3,(H,25,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZAAMCZSQUDDH-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CNC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CNC2=CC=CC=C21)/C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)
![N-benzyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5623966.png)
![N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B5623982.png)
![3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)



![dimethyl 2-[(3-pyridinylcarbonyl)amino]terephthalate](/img/structure/B5624009.png)

![(1R*,3S*)-3-methoxy-7-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5624019.png)
![4-(1,3-benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624021.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5624033.png)
![6-(4-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5624038.png)